N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-13-4-9-19(14(2)10-13)25-20(29)12-27-22(30)21-18(15(3)26-27)11-24-28(21)17-7-5-16(23)6-8-17/h4-11H,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBKYMHEPZKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyridazine ring.
Substitution Reactions:
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antidiabetic Effects : Compounds related to this structure have been studied as potential PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists. PPARγ plays a crucial role in glucose metabolism and fat cell differentiation. For instance, dihydropyrano[2,3-c]pyrazole derivatives have shown promise as PPARγ partial agonists with high affinity and selectivity .
- Anticancer Properties : Studies on pyrazolo[3,4-d]pyridazines suggest that they may possess anticancer properties by inhibiting specific pathways involved in tumor growth. The mechanism often involves modulation of cell signaling pathways and induction of apoptosis in cancer cells .
- Anti-inflammatory Activity : Similar compounds have been noted for their anti-inflammatory effects, potentially useful in treating chronic inflammatory diseases .
Case Study 1: Antidiabetic Activity
In a study published by PLOS ONE, researchers synthesized various dihydropyrano derivatives and evaluated their activity as PPARγ agonists. One compound demonstrated an IC50 value of 0.03 mM against PPARγ, indicating promising antidiabetic potential . This suggests that N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide could be explored further for similar applications.
Case Study 2: Anticancer Research
Another study focused on the anticancer potential of pyrazolo derivatives showed that these compounds could inhibit tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation . This opens avenues for further exploration of this compound as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in Pyrazolo-Pyridine/Pyridazine Families
Key analogs include:
Table 1: Physicochemical and Structural Comparison
Key Differences and Trends
Substituent Effects on Melting Points :
- Electron-withdrawing groups (e.g., nitro in 4h ) increase melting points (231–233°C) compared to electron-donating groups (e.g., methyl in 4f , 214–216°C). The target compound’s 2,4-dimethylphenyl group may lower its melting point relative to 4h due to steric hindrance .
- The pyrazolo[3,4-d]pyrimidin core in Example 83 exhibits a significantly higher melting point (302–304°C), likely due to extended conjugation and rigid fluorophenyl substituents .
Spectral and Electronic Properties: IR spectra for all analogs show strong C=O absorption (1668–1684 cm⁻¹), consistent with the acetamide and pyridazinone moieties. The target compound’s NH stretch (expected ~3325 cm⁻¹) aligns with 4f and 4h . 1H NMR data for 4f and 4h confirm methyl group integration (δ 1.79–1.88 ppm), while the target compound’s 2,4-dimethylphenyl group would display distinct aromatic proton splitting.
Synthetic Pathways :
- 4f and 4h are synthesized via condensation of α-chloroacetamides with pyrazolo intermediates in Cs₂CO₃/DMF .
- The target compound likely follows a similar route, though its pyridazine core may require harsher conditions (e.g., elevated temperature) compared to pyrazolo[3,4-b]pyridine derivatives .
Biological Relevance :
- Fluorine and chlorine substituents (e.g., in 4f and Example 83 ) enhance metabolic stability and binding affinity in kinase inhibitors. The target compound’s 4-fluorophenyl group may confer similar advantages .
Biological Activity
N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 941915-17-9 |
| Molecular Formula | C22H20FN5O2 |
| Molecular Weight | 405.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the reaction of 2,4-dimethylphenyl acetamide with a pyrazolo[3,4-d]pyridazine derivative that contains a fluorophenyl group. The synthesis pathway can be summarized as follows:
- Formation of Intermediate : The starting materials undergo condensation reactions to form intermediates.
- Cyclization : Subsequent cyclization steps yield the pyrazolo[3,4-d]pyridazine structure.
- Final Modification : Acetylation or other modifications lead to the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Analgesic Effects
Studies have suggested that derivatives similar to this compound possess significant analgesic properties. For instance, related compounds have shown efficacy in pain relief models in animal studies .
Anticancer Activity
The compound has been evaluated for its anticancer potential. Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways associated with tumor growth .
PPARγ Agonism
Recent studies have identified the compound as a potential partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is crucial for glucose metabolism and adipocyte differentiation. The IC50 value for this activity was reported at approximately 0.03 mM .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Pain Models : A study demonstrated that similar pyrazolo derivatives significantly reduced pain responses in rodent models when administered at specific dosages.
- Cancer Cell Line Evaluation : Compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 and HeLa), showing promising results in inhibiting cell growth .
Q & A
Q. What are the established synthetic routes for this compound, and what are their respective yields and limitations?
The compound is synthesized via multi-step protocols involving:
- Step 1 : Condensation of substituted pyridazine precursors with fluorophenyl derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyridazine core.
- Step 2 : Acetamide coupling using α-chloroacetamide intermediates (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) under basic conditions (K₂CO₃/DMF) .
- Typical yields : 40–60% for cyclization steps; coupling reactions yield 70–85% .
- Limitations : Low regioselectivity in pyridazine functionalization and sensitivity of the 7-oxo group to reducing agents .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves substituent positions (e.g., 4-methyl and 4-fluorophenyl groups) .
- X-ray crystallography : Confirms the planar pyridazine core and acetamide linkage geometry (e.g., torsion angles between pyridazine and fluorophenyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃FN₄O₂) with <2 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during pyridazine core formation?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., Pd(OAc)₂ for cross-coupling) .
- Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions (e.g., over-oxidation of the 7-oxo group) .
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates during cyclization .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Docking studies vs. assay validation : Compare molecular docking (e.g., AutoDock Vina) against kinase inhibition assays. Adjust force fields (AMBER/CHARMM) to account for solvation effects on the fluorophenyl moiety .
- Meta-analysis : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem BioAssay) to identify outliers in IC₅₀ values .
- Crystallographic refinement : Re-examine protein-ligand co-crystal structures to validate binding modes .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers, 37°C) and analyze via HPLC-UV/DAD. Monitor degradation products (e.g., hydrolysis of the acetamide bond) .
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen .
- LC-MS/MS : Identify degradation products (e.g., 4-fluorophenyl fragments) using collision-induced dissociation (CID) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Challenges |
|---|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 100°C | 55 | 92% | Regioselectivity of fluorophenyl addition |
| Acetamide Coupling | 2-chloroacetamide, DIEA, THF | 78 | 98% | Steric hindrance at 2,4-dimethylphenyl site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
